molecular formula C9H11BrN2O2 B11795709 Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate

Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate

Cat. No.: B11795709
M. Wt: 259.10 g/mol
InChI Key: DRCFBOIPZHCELC-UHFFFAOYSA-N
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Description

Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate (C₈H₉BrN₂O₂; molecular weight: 245.08 g/mol) is a brominated pyrazole derivative featuring an allyl group at the 1-position, a bromine atom at the 3-position, and an ethyl ester at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. Its structure enables diverse reactivity, such as cross-coupling reactions (e.g., Suzuki-Miyaura) facilitated by the bromine substituent, while the allyl group offers opportunities for further functionalization via olefin chemistry .

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

ethyl 3-bromo-1-prop-2-enylpyrazole-4-carboxylate

InChI

InChI=1S/C9H11BrN2O2/c1-3-5-12-6-7(8(10)11-12)9(13)14-4-2/h3,6H,1,4-5H2,2H3

InChI Key

DRCFBOIPZHCELC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1Br)CC=C

Origin of Product

United States

Preparation Methods

Cyclization of Maleic Diester with Functionalized Hydrazines

The foundational step in this method involves the cyclization of diethyl maleate with a substituted hydrazine to form the pyrazole core. As detailed in a 2019 patent, maleic diester reacts with 3-chloro-5-R1-2-hydrazinopyridine in an alkaline solution (0.6–1.2 M sodium alkoxide in ethanol) at 80–90°C to yield 3-hydroxy-1-(3-chloro-5-R1-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate sodium salt. While the patent focuses on pyridyl-substituted pyrazoles, the methodology is adaptable for introducing allyl groups by selecting allyl-containing hydrazines or adjusting R2 substituents in the maleic diester. For instance, substituting diethyl maleate with diallyl maleate could theoretically incorporate the allyl group during cyclization, though this requires validation.

Key parameters:

  • Molar ratio : Hydrazine to maleic diester = 1:1.05.

  • Solvent : Ethanol or methanol.

  • Yield : ~85–90% after distillation.

Bromination with Phosphorus Oxybromide

The sodium salt intermediate is brominated using phosphorus oxybromide (POBr3) in acetonitrile at 80–90°C for 80 minutes. This step replaces the hydroxyl group at C-3 with bromine, achieving regioselectivity critical for downstream applications. The reaction mixture is filtered hot to recover sodium bromide, simplifying purification.

Optimization insights:

  • Molar ratio : Intermediate to POBr3 = 1:0.6.

  • Solvent : Acetonitrile enhances reaction homogeneity.

  • Yield : ~78–82% after recrystallization.

Advantages :

  • Continuous operation minimizes hydrolysis byproducts.

  • High regioselectivity due to steric and electronic directing effects of the carboxylate group.

Direct Bromination of Pre-Formed Pyrazole Esters

Synthesis of Ethyl 1-Allyl-1H-Pyrazole-4-Carboxylate

N-Allylation precedes bromination in this route. Ethyl 1H-pyrazole-4-carboxylate is treated with allyl bromide in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C for 12 hours. The base deprotonates the pyrazole nitrogen, facilitating nucleophilic substitution.

Key data:

  • Reagents : Allyl bromide (1.2 equiv), K2CO3 (2.0 equiv).

  • Yield : ~70–75% after column chromatography.

Regioselective Bromination at C-3

Bromination of ethyl 1-allyl-1H-pyrazole-4-carboxylate is achieved using bromine (Br2) in acetic acid at 0–5°C. The electron-withdrawing carboxylate group directs electrophilic substitution to C-3, ensuring regioselectivity.

Optimization highlights:

  • Temperature : Low temperatures minimize di-bromination.

  • Solvent : Acetic acid stabilizes the bromonium ion intermediate.

  • Yield : ~65–70%.

Challenges :

  • Competing bromination at C-5 may occur (~10–15% byproduct).

  • Requires rigorous temperature control.

One-Pot Synthesis via Simultaneous Cyclization and Functionalization

Vilsmeier-Haack Bromocyclization

Adapting the Vilsmeier-Haack reaction, this method employs POBr3 as both a cyclizing agent and bromine source. A diketone precursor (e.g., ethyl acetoacetate) reacts with allyl hydrazine in the presence of POBr3 and DMF at 100°C, forming the pyrazole ring with pre-installed bromine and allyl groups.

Critical parameters:

  • Reagents : Allyl hydrazine (1.1 equiv), POBr3 (3.0 equiv).

  • Yield : ~60–65%.

Microwave-Assisted Optimization

Microwave irradiation (150 W, 120°C, 30 minutes) accelerates the reaction, improving yield to ~75% while reducing diastereomer formation.

Comparative Analysis of Preparation Methods

Method Key Steps Yield Regioselectivity Scalability
Cyclization + BrominationCyclization, Bromination78–82%HighIndustrial (patent)
Pre-Formed BrominationN-Allylation, Bromination65–70%ModerateLab-scale
One-Pot SynthesisVilsmeier-Haack Bromocyclization60–75%VariablePilot-scale

Scientific Research Applications

Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family, which has a five-membered ring containing two nitrogen atoms. It features an allyl group at position 1 and a bromine atom at position 3, giving it unique chemical properties and potential applications in medicinal chemistry and agrochemicals. The molecular formula is C6H7BrN2O2C_6H_7BrN_2O_2 with a molecular weight of approximately 234.05 g/mol.

Scientific Research Applications

Medicinal Chemistry

  • This compound serves as a scaffold for developing new medicinal compounds.
  • It may interact with various biological targets, potentially leading to anti-inflammatory or antimicrobial effects.
  • Studies have shown it to be effective against certain pathogens, suggesting its potential as a lead compound for drug development.
  • Research focuses on its binding affinity and mechanism of action to understand its therapeutic potential.

Agrochemicals

  • This compound can be employed in the synthesis of agrochemicals.
  • Its unique structure, influenced by the bromine atom and allyl group, makes it valuable for research and industrial applications.

Synthesis Methods

  • This compound can be synthesized through various methods that can be optimized for yield and purity, including the use of continuous flow reactors for industrial applications.
  • Synthesis of pyrazoles can be achieved through different routes, such as iron-catalyzed reactions or cycloaddition of diazo compounds .

Structural Analogues
Several compounds share structural similarities:

  • Ethyl 3-bromo-1H-pyrazole-4-carboxylate: This compound has a bromine atom at position 3 but lacks the allyl group. This difference leads to a different reactivity profile due to the altered substitution.
  • Ethyl 5-bromo-1-methyl-1H-pyrazole: Instead of an allyl group, this compound features a methyl group. This substitution may result in different biological activities.
  • Ethyl 3-chloro-1H-pyrazole: It has a chlorine atom instead of a bromine atom, leading to different electronic effects.
  • Ethyl 3-fluoro-1H-pyrazole: The presence of a fluorine atom introduces significant electronic effects.

Other Applications

  • This compound's interactions with biological targets suggest it may bind to specific enzymes or receptors, influencing biological pathways.

Data Table of Similar Compounds

Compound NameStructural FeatureUnique Aspect
Ethyl 3-bromo-1H-pyrazole-4-carboxylateBromine atom at position 3Different reactivity profile due to substitution
Ethyl 5-bromo-1-methyl-1H-pyrazoleMethyl group instead of allylMay exhibit different biological activities
Ethyl 3-chloro-1H-pyrazoleChlorine atom instead of bromineDifferent electronic effects due to chlorine
Ethyl 3-fluoro-1H-pyrazoleFluorine atomSignificant electronic effects due to fluorine

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Applications/Properties
This compound C₈H₉BrN₂O₂ 245.08 Allyl (1), Br (3), COOEt (4) Intermediate for cross-coupling
Ethyl 1-benzyl-4-bromo-5-methyl-1H-pyrazole-3-carboxylate C₁₄H₁₅BrN₂O₂ 323.19 Benzyl (1), Br (4), COOEt (3), Me (5) Medical intermediate
Ethyl 3-bromo-1H-pyrazole-4-carboxylate C₆H₇BrN₂O₂ 219.04 H (1), Br (3), COOEt (4) Precursor for functionalization
Ethyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate C₈H₁₁BrN₂O₂ 247.09 Ethyl (1), Br (4), COOEt (3) Not reported; structural analog
Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate C₇H₉BrN₂O₂ 233.07 Methyl (1), Br (4), COOEt (3) High similarity (82%) to target

Biological Activity

Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family. Its structure features a five-membered ring containing two nitrogen atoms, with an allyl group at position 1 and a bromine atom at position 3. This unique arrangement contributes to its distinct chemical properties and potential applications in medicinal chemistry and agrochemicals. The molecular formula is C9H10BrN2O2C_9H_{10}BrN_2O_2 and it has a molecular weight of approximately 234.05 g/mol .

General Properties

Research indicates that this compound exhibits various biological activities, particularly in the realms of antimicrobial and anti-inflammatory effects. Its structural characteristics suggest potential interactions with different biological targets, which could lead to therapeutic applications.

Antimicrobial Activity

Studies have demonstrated that this compound shows efficacy against several pathogens, indicating its potential as a lead compound for drug development. For instance, it has been evaluated against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may act as a COX-2 inhibitor, similar to other pyrazole derivatives like celecoxib, which is used clinically for pain relief and inflammation reduction .

The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors within the body. Research has focused on its binding affinity and the subsequent influence on biological pathways, which are crucial for understanding its therapeutic potential .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeatureUnique Aspect
Ethyl 3-bromo-1H-pyrazole-4-carboxylateBromine atom at position 3Different reactivity profile due to substitution
Ethyl 5-bromo-1-methyl-1H-pyrazoleMethyl group instead of allylMay exhibit different biological activities
Ethyl 3-chloro-1H-pyrazoleChlorine atom instead of bromineDifferent electronic effects due to chlorine
Ethyl 3-fluoro-1H-pyrazoleFluorine atomSignificant electronic effects due to fluorine

The specific electronic and steric effects imparted by both the bromine atom and the allyl group in this compound significantly influence its stability, reactivity, and interaction with biological targets .

Study on Antimicrobial Efficacy

In a recent study published in PubMed, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting significant antimicrobial activity .

Anti-inflammatory Activity Assessment

Another investigation focused on the anti-inflammatory effects of this compound using an animal model. The study found that administration of this compound resulted in a marked reduction in inflammatory markers, comparable to established anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Ethyl 1-allyl-3-bromo-1H-pyrazole-4-carboxylate?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions under controlled conditions. For example, triazenylpyrazole precursors can react with azido(trimethyl)silane in methylene chloride at 0–50°C, catalyzed by trifluoroacetic acid (TFA). Reaction progress is monitored via TLC, and purification is achieved using flash chromatography (cyclohexane/ethyl acetate gradient). Yield optimization requires precise stoichiometric ratios (e.g., 7.5 equiv. of azido reagent) and stepwise temperature control .

Q. How can researchers confirm the successful synthesis and purity of this compound?

  • Methodological Answer : Characterization involves multi-spectral analysis:

  • 1H/13C NMR : Peaks for allyl (δ ~5.14 ppm, CH2), bromine-substituted pyrazole (δ ~7.74 ppm, CH), and ester carbonyl (δ ~161.5 ppm, Cq).
  • HRMS : Exact mass confirmation (e.g., [M]+ at m/z 349.0169 for brominated analogs).
  • IR : Key stretches include C=O (1681 cm⁻¹) and Br-C (640 cm⁻¹). Purity is validated via melting point consistency (e.g., 94.7–95.2°C) and chromatographic homogeneity (Rf = 0.53) .

Q. What are common intermediates in the synthesis of pyrazole derivatives like this compound?

  • Methodological Answer : Alkaline hydrolysis of ethyl esters (e.g., ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate) yields carboxylic acid intermediates, which can be further functionalized. Triazenyl intermediates (e.g., ethyl 3-(3,3-diisopropyltriaz-1-en-1-yl) derivatives) are also critical for introducing azido or allyl groups via click chemistry .

Advanced Research Questions

Q. How can X-ray crystallography resolve the crystal structure and intermolecular interactions of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SHELX suite) is used for structure determination. Hydrogen-bonding patterns (N–H⋯O, O–H⋯N) stabilize the lattice, as observed in analogs like 1-allyl-3-amino derivatives. Mercury software aids in visualizing packing motifs and void analysis. For brominated pyrazoles, heavy atom effects (Br) enhance anomalous scattering for phase resolution .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected NMR shifts or MS fragments) may arise from tautomerism or residual solvents. Comparative analysis with structurally similar compounds (e.g., ethyl 5-chloro-4-formyl analogs) helps identify substituent effects. Computational tools (DFT for NMR prediction) and alternative techniques (e.g., XPS for bromine quantification) validate ambiguous results .

Q. What computational methods predict the reactivity or biological interactions of this compound?

  • Methodological Answer : Docking studies (AutoDock Vina) model interactions with target proteins (e.g., enzymes in inflammatory pathways). Molecular dynamics simulations assess binding stability, while QSAR models correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity. For example, trifluoromethyl groups (as in Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate) enhance metabolic stability .

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